3-(Dimethoxymethylsilyl)propyl prop-2-enoate
CAS No.:
Cat. No.: VC13639618
Molecular Formula: C9H18O4Si
Molecular Weight: 218.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18O4Si |
|---|---|
| Molecular Weight | 218.32 g/mol |
| IUPAC Name | 3-(dimethoxymethylsilyl)propyl prop-2-enoate |
| Standard InChI | InChI=1S/C9H18O4Si/c1-4-8(10)13-6-5-7-14-9(11-2)12-3/h4,9H,1,5-7,14H2,2-3H3 |
| Standard InChI Key | HHHPYRGQUSPESB-UHFFFAOYSA-N |
| SMILES | COC(OC)[SiH2]CCCOC(=O)C=C |
| Canonical SMILES | COC(OC)[SiH2]CCCOC(=O)C=C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
3-(Dimethoxymethylsilyl)propyl prop-2-enoate, also known as (3-acryloxypropyl)methyldimethoxysilane, belongs to the organosilicon family. Its IUPAC name is 3-[dimethoxy(methyl)silyl]propyl prop-2-enoate, and it is registered under CAS numbers 13732-00-8 and 14513-34-9 . The structure consists of:
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A prop-2-enoate (acrylate) group () for radical polymerization.
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A propyl chain bridging the acrylate and silane groups.
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A methyldimethoxysilane moiety () for hydrolysis and condensation reactions .
Molecular Geometry
The compound’s geometry facilitates dual reactivity:
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The acrylate group undergoes polymerization via free radicals.
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The silane group reacts with hydroxylated surfaces (e.g., glass, metals) to form stable Si-O bonds .
Synthesis and Purification
Synthetic Pathways
Synthesis typically involves a multi-step approach:
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Silane Precursor Preparation: Methyldimethoxysilane is functionalized with a propyl spacer.
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Acrylation: The propyl chain is esterified with acrylic acid under controlled conditions to avoid premature polymerization .
Key Reaction:
Catalysts like sulfuric acid or titanium tetraisopropoxide are employed to enhance esterification efficiency .
Purification Techniques
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Distillation: Removes unreacted monomers and solvents.
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Chromatography: Ensures high purity (>95%) for research-grade material .
Physical and Chemical Properties
Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 218.32 g/mol | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Boiling Point | 258.0 ± 23.0 °C (760 mmHg) | |
| Flash Point | 91.4 ± 18.2 °C | |
| Solubility | Miscible with organic solvents |
Stability and Reactivity
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Hydrolysis Sensitivity: The silane group reacts with moisture, necessitating anhydrous storage (<5°C) .
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Polymerization Risk: Inhibitors like hydroquinone monomethyl ether (MEHQ) are added to prevent acrylate polymerization during storage .
Applications in Materials Science
Surface Modification
The compound acts as a coupling agent in:
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Adhesives: Enhances bonding between organic polymers (e.g., polyurethanes) and inorganic substrates (e.g., glass) .
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Coatings: Improves hydrophobicity and scratch resistance in electron beam-curable paints .
Biomedical Engineering
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Biocompatible Coatings: Silane-derived films on implants reduce protein fouling and improve biocompatibility.
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Drug Delivery Systems: Functionalized nanoparticles utilize its silane groups for targeted release .
Advanced Polymers
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Hybrid Materials: Combines with silica nanoparticles to create mechanically robust composites .
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Elastomers: Enhances thermal stability in silicone rubbers.
Comparative Analysis with Analogous Compounds
3-(Methacryloxypropyl)trimethoxysilane
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Structural Difference: Trimethoxysilane vs. methyldimethoxysilane.
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Application: Higher hydrophilicity due to additional methoxy groups .
Vinyltrimethoxysilane
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Reactivity: Lacks acrylate functionality, limiting polymerization versatility.
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